An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5)
An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-4-fluorobenzaldehyde, a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, stemming from the dual halogen substitution, make it a versatile reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.
Core Chemical Identity and Physicochemical Properties
3-Chloro-4-fluorobenzaldehyde is an aromatic aldehyde where the benzene ring is substituted with a chlorine atom at position 3 and a fluorine atom at position 4 relative to the formyl group.[1] This substitution pattern critically influences the molecule's reactivity. The electron-withdrawing nature of both halogens and the aldehyde group activates the aromatic ring for certain reactions and modulates the reactivity of the carbonyl group.[1][2]
The compound typically appears as a white or colorless to light yellow solid or liquid, depending on its purity and the ambient temperature.[1][2][3] Its key properties are summarized below.
Table 1: Physicochemical Properties of 3-Chloro-4-fluorobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 34328-61-5 | [2][4] |
| Molecular Formula | C₇H₄ClFO | [2][4] |
| Molecular Weight | 158.56 g/mol | [2][4][5] |
| Appearance | White to light yellow powder, lump, or clear liquid | [1][2] |
| Melting Point | 24-30 °C | [2][6][7] |
| Boiling Point | 66-72 °C | [2] |
| Density | ~1.4 g/cm³ | [5][6] |
| Flash Point | 113 °C (closed cup) | [7][8] |
| Solubility | Soluble in ethanol, DMF, THF; limited in water | [5] |
| Purity (Typical) | ≥97-99% (GC) | [2][3][5][6] |
Synthesis and Manufacturing Routes
The synthesis of 3-Chloro-4-fluorobenzaldehyde can be achieved through several pathways. A common industrial approach involves the halogen exchange of a corresponding dichloro-precursor or the direct chlorination of a fluoro-precursor.
Halogen Exchange Fluorination
One established method is the nucleophilic aromatic substitution (Halex reaction) of 3,4-dichlorobenzaldehyde with a fluoride source, such as spray-dried potassium fluoride. This reaction is typically performed at high temperatures in the presence of a phase-transfer catalyst.[9]
-
Rationale: The choice of a quaternary phosphonium or ammonium salt as a catalyst is critical. These catalysts enhance the solubility and reactivity of the fluoride salt in the organic phase, facilitating the displacement of the chlorine atom at the 4-position, which is activated by the para-aldehyde group. The reaction yields 3-chloro-4-fluorobenzaldehyde with reported yields around 66%.[9]
Electrophilic Chlorination
An alternative strategy starts with 4-fluorobenzaldehyde. This route can involve a two-step process where 4-fluorobenzaldehyde is first converted to 4-fluorobenzoyl chloride, which is then chlorinated.[10][11]
-
Rationale: This multi-step process allows for controlled regioselective chlorination. The benzoyl chloride intermediate is subjected to electrophilic chlorination using a chlorinating agent in the presence of a chlorination catalyst. This directs the chlorine atom to the 3-position (meta to the acyl chloride group). The resulting 3-chloro-4-fluorobenzoyl chloride can then be reduced back to the target aldehyde.
Key Chemical Reactions and Synthetic Utility
The utility of 3-chloro-4-fluorobenzaldehyde stems from the differential reactivity of its functional groups: the aldehyde, the C-Cl bond, and the C-F bond. This allows for a wide range of selective transformations.
Reactions at the Aldehyde Group
The formyl group is a versatile handle for chain extension and the introduction of new functionalities.
-
Wittig Reaction: This reagent readily undergoes Wittig olefination to form substituted styrenes. This is a foundational reaction for creating vinyl ethers, which can be subsequently hydrolyzed to produce homologous aldehydes like 3-(3-Chloro-4-fluorophenyl)propanal.[12] The primary byproduct of this reaction is triphenylphosphine oxide.[12]
-
Condensation Reactions: It can participate in aldol and Knoevenagel condensations. For example, reaction with malonic acid in the presence of pyridine and piperidine is a classic route to synthesize the corresponding cinnamic acid derivative.[13] It also reacts with β-ketonitriles and amines in multicomponent reactions to form α,β-unsaturated compounds.[14]
-
Reductive Amination: The aldehyde can be converted into various amines via reductive amination, a cornerstone of medicinal chemistry for installing amine-containing pharmacophores.
Protocol: Wittig-based Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal[12]
-
Ylide Generation: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a strong base such as potassium tert-butoxide (1.1 eq.). Stir the resulting orange-red ylide solution at 0 °C for 1 hour.
-
Wittig Reaction: Add a solution of 3-Chloro-4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 7-12 hours. Monitor progress by TLC.
-
Work-up & Hydrolysis: Upon completion, quench the reaction with water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Dissolve the crude vinyl ether intermediate in a mixture of THF and 2N hydrochloric acid.
-
Purification: Stir the mixture at room temperature until the vinyl ether is consumed (monitor by TLC). Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. The crude propanal can be purified by flash column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated aromatic compounds are privileged structures in drug design. The presence of chlorine and fluorine in 3-chloro-4-fluorobenzaldehyde offers distinct advantages. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a vector for further modification.[15]
This compound is a key intermediate in the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and anti-cancer agents.[2]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 3-chloro-4-fluoro phenyl motif can be found in scaffolds designed to target specific enzymes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[13]
-
Antimicrobial Agents: The benzaldehyde moiety can be used to synthesize Schiff bases, a class of compounds known to exhibit antimicrobial properties.[16]
-
Agrochemicals: Beyond pharmaceuticals, it serves as a precursor for herbicides and pesticides, where the specific halogenation pattern contributes to their biological activity.[1][2]
Analytical Characterization
Confirming the identity and purity of 3-Chloro-4-fluorobenzaldehyde is crucial. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aldehyde proton and the three aromatic protons, with coupling patterns consistent with the 1,2,4-substitution.[4][17]
-
Mass Spectrometry (MS): Techniques like GC-MS confirm the molecular weight (158.56 g/mol ) and provide fragmentation patterns that help in structural elucidation.[4]
-
Infrared (IR) Spectroscopy: IR analysis will show a strong characteristic carbonyl (C=O) stretch for the aldehyde group.[4]
-
Gas Chromatography (GC): GC is the primary method for assessing purity, typically showing ≥97-99% for commercial-grade material.[2][5]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling is essential.
-
Hazards: 3-Chloro-4-fluorobenzaldehyde is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7][8][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[7][18] Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][7][18] The compound can be air and moisture sensitive.[5][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]
References
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Chemsrc. (2025). 3-Chloro-4-fluorobenzaldehyde | CAS#:34328-61-5. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
- Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
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CP Lab Safety. (n.d.). 3-Chloro-4-fluorobenzaldehyde, 5g, Each. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
-
MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]
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